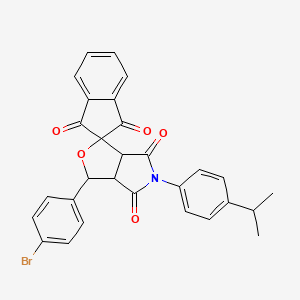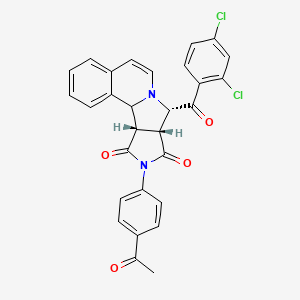![molecular formula C21H23N3O B12640317 Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- is a complex heterocyclic compound that belongs to the class of indolocarbazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and carbazole precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development, particularly in cancer research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indolocarbazoles such as staurosporine, lestaurtinib, and edotecarin. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- apart is its specific substitution pattern and the presence of the dimethylamino butyl group.
Eigenschaften
Molekularformel |
C21H23N3O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)butyl]-1H-pyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C21H23N3O/c1-23(2)11-5-6-12-24-19-8-4-3-7-17(19)18-10-9-16-15(14-25)13-22-20(16)21(18)24/h3-4,7-10,13-14,22H,5-6,11-12H2,1-2H3 |
InChI-Schlüssel |
VGZNWCWWERCEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=CN4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


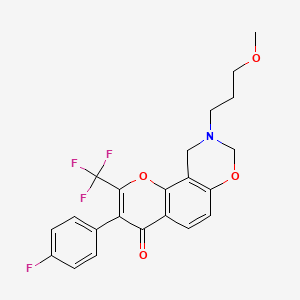
![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)
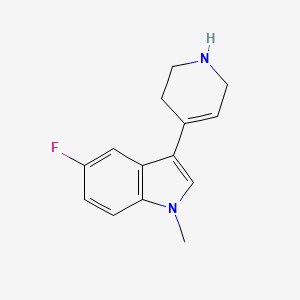
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
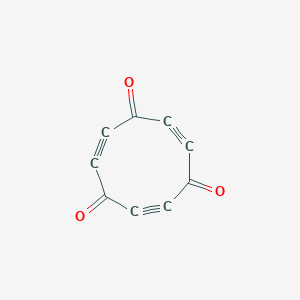
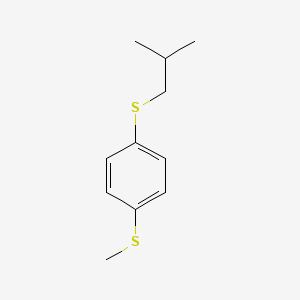
![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
